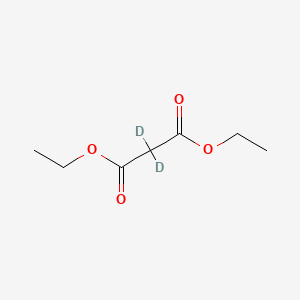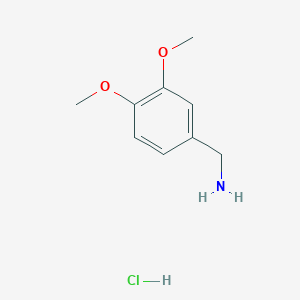
5,6,7,8-Tetrahydroisoquinolin-5-amine
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs, including 5,6,7,8-Tetrahydroisoquinolin-5-amine, involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . This reaction results in the formation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
As a secondary amine, 5,6,7,8-Tetrahydroisoquinolin-5-amine has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, it can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Wissenschaftliche Forschungsanwendungen
-
- Application : 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds to which 5,6,7,8-Tetrahydroisoquinolin-5-amine belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to the development of novel THIQ analogs with potent biological activity .
- Methods of Application : The synthesis of THIQ analogs often involves multi-component reactions (MCRs) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .
- Results : The development of these analogs has resulted in compounds with potent biological activity .
-
Synthesis of Bioactive Compounds
- Application : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D . It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were the successful production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .
- Heterocyclic Building Blocks
- Application : 5,6,7,8-Tetrahydroisoquinoline is used as a building block in the synthesis of various heterocyclic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were the successful production of various heterocyclic compounds .
- Chemical Reactions
- Application : As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .
- Methods of Application : Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
- Results : The outcomes of these reactions were the successful production of isoquinoline, decahydroisoquinoline, and the corresponding nitrone .
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURMVGXJVVCSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477535 | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-5-amine | |
CAS RN |
502612-43-3 | |
| Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



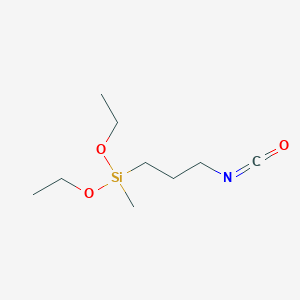

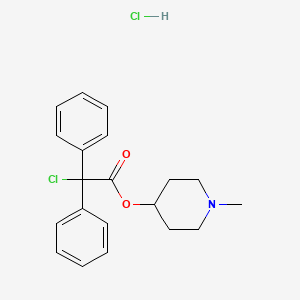


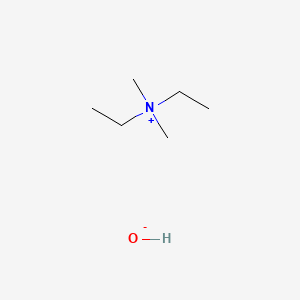

![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)

